molecular formula C20H34ClNOS B14605211 4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol CAS No. 61151-37-9

4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol

Cat. No.: B14605211
CAS No.: 61151-37-9
M. Wt: 372.0 g/mol
InChI Key: OZENCKKDCZLAQX-UHFFFAOYSA-N
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Description

4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, a diethylamino group, and an octylsulfanyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol typically involves multiple steps. One common approach is to start with a phenol derivative and introduce the chloro group through a chlorination reaction. The diethylamino group can be added via a Mannich reaction, which involves the condensation of formaldehyde, diethylamine, and the phenol derivative. The octylsulfanyl group is introduced through a nucleophilic substitution reaction using an appropriate octylthiol reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chloro group or reduce the phenol to a hydroquinone.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium thiolate (NaSR) or amines (RNH2) can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and dechlorinated products.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the diethylamino and octylsulfanyl groups can interact with hydrophobic regions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-[(dimethylamino)methyl]phenol: Similar structure but with a dimethylamino group instead of a diethylamino group.

    4-Chloro-2-methylphenol: Lacks the diethylamino and octylsulfanyl groups.

    4-Chloro-2-[(methylamino)methyl]phenol: Contains a methylamino group instead of a diethylamino group.

Uniqueness

4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol is unique due to the presence of both the diethylamino and octylsulfanyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

61151-37-9

Molecular Formula

C20H34ClNOS

Molecular Weight

372.0 g/mol

IUPAC Name

4-chloro-2-(diethylaminomethyl)-6-(octylsulfanylmethyl)phenol

InChI

InChI=1S/C20H34ClNOS/c1-4-7-8-9-10-11-12-24-16-18-14-19(21)13-17(20(18)23)15-22(5-2)6-3/h13-14,23H,4-12,15-16H2,1-3H3

InChI Key

OZENCKKDCZLAQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCC1=CC(=CC(=C1O)CN(CC)CC)Cl

Origin of Product

United States

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